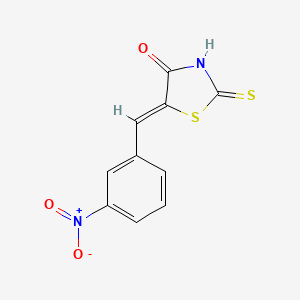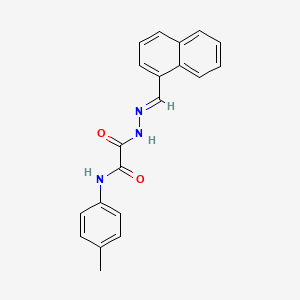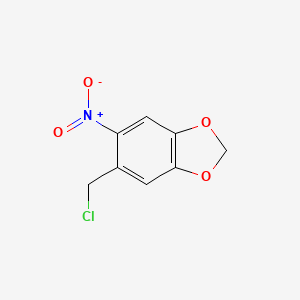
Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate is an organic compound with the molecular formula C11H19NO3 It is a derivative of oxazine, a heterocyclic compound containing one oxygen and one nitrogen atom in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-amino-2-methyl-1-propanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazine ring.
Reaction Conditions:
Reagents: Ethyl acetoacetate, 2-amino-2-methyl-1-propanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Solvent: Typically an organic solvent like ethanol
Temperature: Moderate temperatures (around 60-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazine ring to more saturated structures.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of more saturated oxazine derivatives.
Substitution: Formation of amides, alcohols, or other substituted products.
科学的研究の応用
Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate can be compared with other oxazine derivatives and related compounds:
4H-1,3-Oxazine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2H-Pyran: Another heterocyclic compound with oxygen in the ring, but lacking nitrogen, resulting in different chemical properties.
Indole Derivatives: While structurally different, indoles also contain nitrogen and are widely studied for their biological activity.
The uniqueness of this compound lies in its specific substitution pattern on the oxazine ring, which imparts distinct chemical and physical properties.
特性
| 36867-19-3 | |
分子式 |
C11H19NO3 |
分子量 |
213.27 g/mol |
IUPAC名 |
ethyl 2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)acetate |
InChI |
InChI=1S/C11H19NO3/c1-5-14-10(13)6-9-12-11(3,4)7-8(2)15-9/h8H,5-7H2,1-4H3 |
InChIキー |
IUFUGHCZKJFMCM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC(CC(O1)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)



![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12001906.png)

![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)

![3-[(E)-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B12001932.png)



